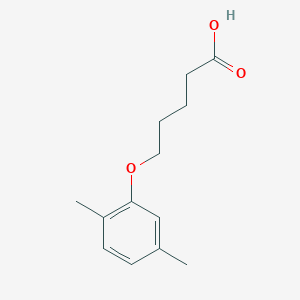

5-(2,5-Dimethylphenoxy)pentanoic acid

Overview

Description

5-(2,5-Dimethylphenoxy)pentanoic acid is a chemical compound with the CAS Number: 443924-74-1 and a molecular weight of 222.28 . It is also known as gemfibrozil, a fibrate hypolipidemic agent that is clinically effective in reducing serum cholesterol and triglyceride levels .

Molecular Structure Analysis

The linear formula of this compound is C13H18O3 . The structure of gemfibrozil, a hypolipidemic agent, is reported in the context of studies on polymorphism .

Physical And Chemical Properties Analysis

This compound is a solid substance with a storage temperature of 4°C . The boiling point and other physical properties are not explicitly mentioned in the search results.

Scientific Research Applications

Vibrational Spectroscopy and Molecular Structure Analysis

- Vibrational Spectroscopy: A study by Priya, Benitta, & James (2011) focused on the vibrational spectroscopic investigation of 5-(2,5-Dimethylphenoxy)pentanoic acid, also known as Gemfibrozil. The study used FT-IR and FT-Raman spectroscopy to analyze the molecular structure and confirmed stability through natural bond orbital analysis.

Synthesis and Chemical Analysis

- Novel Synthesis Methods: Research by Glushkov et al. (1995) and Wang, On, Fan, & Lee (1995) explored new synthesis methods for Gemfibrozil. The methodologies developed are particularly advantageous for large-scale industrial production due to their mild conditions.

Pharmacokinetics and Analysis Techniques

- High-Performance Liquid Chromatography: The determination of Gemfibrozil in plasma was explored by Hengy & Kölle (1985) and Kadenatsi et al. (1995), highlighting the use of high-performance liquid chromatography for accurate measurement and supporting pharmacokinetic studies.

Environmental Impact and By-product Analysis

- Environmental Impact and Chlorination: A study by Krkošek et al. (2011) investigated the environmental impact of Gemfibrozil, particularly its transformation into chlorinated by-products in wastewater treatment processes.

Catalysis and Conversion Processes

- Catalytic Conversion to Pentanoic Acid: The work of Al‐Naji et al. (2020) detailed the conversion of γ-valerolactone to pentanoic acid, a process relevant to the sustainable production of industrially significant chemicals.

Photocatalysis and Nanostructured Catalysts

- Nanostructured TiO2 Catalysts: A study by Addamo et al. (2007) explored the use of nanostructured TiO2 catalysts in aqueous systems, including the photodegradation of Gemfibrozil, demonstrating potential environmental remediation applications.

Mechanism of Action

Target of Action

5-(2,5-Dimethylphenoxy)pentanoic acid, also known as gemfibrozil, is a fibrate hypolipidemic agent . It is clinically effective in reducing serum cholesterol and triglyceride levels

Mode of Action

It is known that the compound is effective in reducing serum cholesterol and triglyceride levels .

Pharmacokinetics

It is known that the stability and bioavailability of a drug may be affected to some extent by its solid-state properties .

Result of Action

The molecular and cellular effects of this compound’s action include a reduction in serum cholesterol and triglyceride levels . This can lead to a decrease in the incidence of coronary heart disease in humans .

Action Environment

It is known that the stability and bioavailability of a drug may be affected to some extent by its solid-state properties, for instance, specific features of the crystal packing and the possible existence of polymorphs and pseudopolymorphs .

properties

IUPAC Name |

5-(2,5-dimethylphenoxy)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-10-6-7-11(2)12(9-10)16-8-4-3-5-13(14)15/h6-7,9H,3-5,8H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDELSTPAOVZJKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

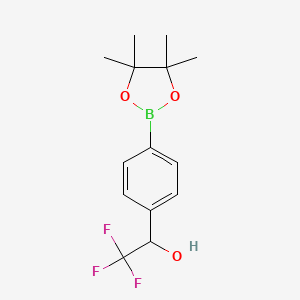

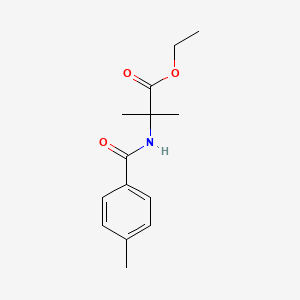

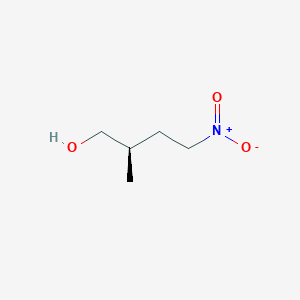

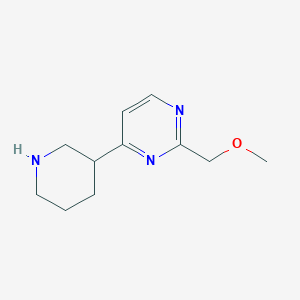

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-bromo-3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B1452784.png)

![3-{[4-(Trifluoromethyl)phenyl]methyl}azetidine hydrochloride](/img/structure/B1452796.png)